(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a piperazine ring. These structural components are often found in pharmacologically active compounds, making this molecule of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The final step involves the coupling of the intermediate with a chloropyridazine derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of benzimidazole derivatives with biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, compounds containing benzimidazole, piperidine, and piperazine rings are often investigated for their potential as therapeutic agents. This compound could be explored for its activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The piperidine and piperazine rings may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperidine Derivatives: Compounds like piperidine itself, which is used as a chemical building block.
Piperazine Derivatives: Compounds like piperazine, which is used as an anthelmintic.
Uniqueness
The uniqueness of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone lies in its combination of these three pharmacophores, potentially offering a broader spectrum of biological activity and enhanced pharmacokinetic properties.
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-19-5-6-21(27-26-19)29-11-13-30(14-12-29)22(31)16-7-9-28(10-8-16)15-20-24-17-3-1-2-4-18(17)25-20/h1-6,16H,7-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYJUUAVKJDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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